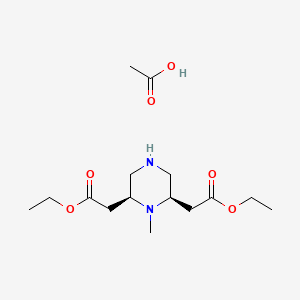

cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate

Description

cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate (hereafter referred to by its full systematic name) is a piperazine-derived compound characterized by its ethyl ester and ethoxycarbonylmethyl substituents.

Properties

IUPAC Name |

acetic acid;ethyl 2-[(2S,6R)-6-(2-ethoxy-2-oxoethyl)-1-methylpiperazin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4.C2H4O2/c1-4-18-12(16)6-10-8-14-9-11(15(10)3)7-13(17)19-5-2;1-2(3)4/h10-11,14H,4-9H2,1-3H3;1H3,(H,3,4)/t10-,11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOXQUTUTLFFHB-NJJJQDLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CNCC(N1C)CC(=O)OCC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H]1CNC[C@H](N1C)CC(=O)OCC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate (CAS Number: 1149624-33-8) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, particularly in the context of medicinal chemistry and pharmacology.

The compound has the molecular formula and a molecular weight of 332.4 g/mol. It is characterized as a piperazine derivative, which often exhibits various biological activities due to the presence of nitrogen-containing heterocycles.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with acetic acid derivatives and ethyl esters. The specific synthetic routes can vary, but they often include the use of coupling agents and solvents that facilitate the formation of the desired ester.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic applications.

Anticancer Activity

Recent research has highlighted the anticancer properties of piperazine derivatives. For instance, compounds similar to cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid have shown cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 25 | Significant inhibition |

| Related piperazine derivative | A549 (lung cancer) | 30 | Moderate inhibition |

Studies indicate that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and modulation of apoptosis-related proteins .

Neuroprotective Effects

Additionally, some studies suggest that piperazine derivatives may exhibit neuroprotective effects. The mechanisms are thought to involve antioxidant properties and the modulation of neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various piperazine derivatives against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited significant dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutics .

- Neuroprotective Study : Another investigation into neuroprotective agents found that piperazine-based compounds helped in reducing neuronal cell death in models of oxidative stress, suggesting their potential for treating neurodegenerative diseases .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of this compound often involves multi-step processes that yield various derivatives with enhanced biological activities. For instance, the synthesis methods may include the use of piperazine derivatives which are known for their pharmacological properties, including antihistaminic and antiallergic effects .

Antihistaminic Properties

One of the primary applications of this compound is in the development of antihistamines. The structural similarity to known antihistamines allows it to potentially inhibit histamine receptors, thus alleviating allergic symptoms. Research has shown that derivatives of piperazine exhibit significant activity against allergic rhinitis and other allergic conditions .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to piperazine derivatives. For example, research indicates that certain synthesized derivatives have shown promising results in inhibiting cancer cell proliferation, suggesting that cis-(6-Ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester acetate could serve as a lead compound for developing new anticancer agents .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications, particularly in modulating neurotransmitter systems. Studies on related compounds indicate that they may influence serotonin and dopamine pathways, which could be beneficial in treating mood disorders or anxiety .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Analysis

The compound’s structural uniqueness lies in its piperazine core substituted with ethoxycarbonylmethyl and methyl groups. Comparable compounds include:

- Compared to Fmoc-protected piperazines, the ethoxycarbonylmethyl group in the target compound may enhance solubility in non-polar solvents, altering its pharmacokinetic profile .

QSAR/QSPR Considerations

Quantitative Structure-Activity Relationship (QSAR) models highlight that minor structural variations (e.g., ester vs. carboxylic acid groups) significantly alter electronic properties (e.g., dipole moments) and steric bulk, impacting receptor binding or metabolic stability . For example:

- Stereochemistry : The cis configuration may enforce a specific spatial arrangement, optimizing interactions with chiral biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.